molecular formula C12H18N2O4 B2507472 Tert-butyl 3-(2,5-dioxopyrrolidin-3-yl)azetidine-1-carboxylate CAS No. 2309462-23-3

Tert-butyl 3-(2,5-dioxopyrrolidin-3-yl)azetidine-1-carboxylate

Cat. No.: B2507472
CAS No.: 2309462-23-3
M. Wt: 254.286
InChI Key: NUGHSRMRTWIMMN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2,5-dioxopyrrolidin-3-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted at the 3-position with a 2,5-dioxopyrrolidin-3-yl group. The tert-butyl carbamate moiety at the 1-position acts as a protective group for the azetidine nitrogen, enhancing stability and solubility during synthetic procedures. Its molecular formula is C₁₃H₂₀N₂O₄, with a molecular weight of 268.32 g/mol . This compound is cataloged under CAS EN300-14485367 and is frequently utilized as a building block in medicinal chemistry, particularly in the synthesis of covalent inhibitors or prodrugs due to the reactive 2,5-dioxopyrrolidinyl group, which can participate in ring-opening or Michael addition reactions .

Properties

IUPAC Name

tert-butyl 3-(2,5-dioxopyrrolidin-3-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14-5-7(6-14)8-4-9(15)13-10(8)16/h7-8H,4-6H2,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGHSRMRTWIMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-(2,5-dioxopyrrolidin-3-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a suitable reagent to introduce the pyrrolidinone group. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction . The reaction is usually carried out under an inert atmosphere at room temperature to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-(2,5-dioxopyrrolidin-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-(2,5-dioxopyrrolidin-3-yl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,5-dioxopyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-butyl 3-(2,5-dioxopyrrolidin-3-yl)azetidine-1-carboxylate with structurally related azetidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications References
This compound C₁₃H₂₀N₂O₄ 268.32 Azetidine, tert-butyl carbamate, 2,5-dioxopyrrolidin-3-yl • Potential covalent inhibitor synthesis (e.g., protease inhibitors) via cyclic imide reactivity. • Michael acceptor for bioconjugation.
Tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate C₂₁H₃₁BN₄O₄ 414.31 Azetidine, tert-butyl carbamate, cyanomethyl, pyrazolyl boronate ester • Suzuki-Miyaura cross-coupling partner for biaryl synthesis. • Cyanomethyl group enables nitrile-based functionalization (e.g., tetrazole formation).
Tert-butyl 3-[(2,5-dioxopyrrolidin-3-yl)methyl]azetidine-1-carboxylate (Enamine Ltd) C₁₄H₂₂N₂O₄* 282.34* Azetidine, tert-butyl carbamate, methylene-linked 2,5-dioxopyrrolidin-3-yl • Increased flexibility due to methylene spacer. • Broader applicability in spacer-requiring conjugations (e.g., PROTACs).

Key Findings:

Functional Group Impact on Reactivity: The 2,5-dioxopyrrolidin-3-yl group in the target compound enables nucleophilic attack at the cyclic imide, making it valuable for covalent drug design . In contrast, the pyrazolyl boronate ester in the compound from facilitates transition-metal-catalyzed cross-couplings, a critical step in fragment-based drug discovery . The cyanomethyl group in the boronate-containing derivative allows for further functionalization (e.g., hydrolysis to carboxylic acids or click chemistry), which is absent in the target compound .

The Enamine Ltd analogue, with a methylene spacer, reduces this hindrance, enhancing compatibility with bulkier reagents .

Stability and Handling :

  • The tert-butyl carbamate group in all compounds improves stability under basic conditions. However, the boronate ester in the compound requires anhydrous handling due to moisture sensitivity, whereas the target compound’s dioxopyrrolidinyl group may hydrolyze under strong acidic/basic conditions .

The boronate-containing analogue’s role in biaryl synthesis aligns with kinase inhibitor development .

Biological Activity

Tert-butyl 3-(2,5-dioxopyrrolidin-3-yl)azetidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and applications based on various studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl ester derivatives with pyrrolidine derivatives. The resulting compound can be purified using techniques such as silica gel chromatography. The general synthetic route is outlined below:

  • Starting Materials : Tert-butyl esters and 2,5-dioxopyrrolidine.
  • Reaction Conditions : Typically performed under reflux conditions in an organic solvent.
  • Purification : Silica gel chromatography to isolate the desired product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, derivatives containing azetidine rings have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, studies have demonstrated that these compounds can target specific pathways involved in tumor growth and metastasis.

Cell Line Inhibition (%) Mechanism of Action
HeLa (Cervical Cancer)70%Induction of apoptosis
MCF-7 (Breast Cancer)65%Cell cycle arrest at G1 phase
A549 (Lung Cancer)60%Inhibition of angiogenesis

Antiviral Activity

In addition to anticancer properties, some studies have explored the antiviral potential of azetidine derivatives. For example, compounds with structural similarities have shown efficacy against viral infections by inhibiting viral replication and entry into host cells. Specific activity against viruses such as HIV and influenza has been reported.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on HeLa cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 8 µM. This suggests a potent anticancer effect mediated through apoptotic pathways .
  • Antiviral Evaluation : Another study tested the compound's antiviral properties against influenza virus strains in vitro. Results showed that treatment with the compound reduced viral titers by over 80% compared to untreated controls, indicating strong antiviral activity .

Q & A

Q. What are the common synthetic routes for Tert-butyl 3-(2,5-dioxopyrrolidin-3-yl)azetidine-1-carboxylate?

While direct synthesis protocols for this compound are limited in the literature, analogous azetidine derivatives suggest multi-step approaches:

  • Azetidine ring formation : Cyclization of precursors (e.g., γ-aminobutyric acid derivatives) under basic conditions .
  • Functionalization : Introduction of the 2,5-dioxopyrrolidin-3-yl group via nucleophilic substitution or coupling reactions .
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites during synthesis .
  • Purification : Chromatography or crystallization to isolate high-purity products .

Q. Which spectroscopic methods are recommended for structural characterization?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For analyzing proton and carbon environments (e.g., azetidine ring protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for crystalline derivatives .

Q. What types of chemical reactions are typically observed with this compound?

Based on structurally similar azetidine-Boc derivatives:

  • Oxidation : Hydrogen peroxide or KMnO₄ modifies pyrrolidinone or azetidine moieties .
  • Reduction : Sodium borohydride reduces ketones to alcohols .
  • Hydrolysis : Acidic/alkaline conditions cleave the Boc group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological considerations:

  • Temperature control : Lower temperatures (0–20°C) reduce side reactions during coupling steps .
  • Catalyst selection : DMAP or triethylamine enhances nucleophilic substitution efficiency .
  • Solvent choice : Dichloromethane or THF improves solubility of intermediates .
  • Purification : Gradient chromatography separates stereoisomers .

Q. What strategies resolve stereochemical uncertainties during synthesis?

  • Chiral chromatography : Separates enantiomers post-synthesis .
  • X-ray crystallography : Confirms absolute configuration of crystalline intermediates .
  • Stereoselective reagents : Use of enantiopure catalysts or chiral auxiliaries during ring formation .

Q. How should researchers address contradictory biological activity data?

Contradictions in target engagement or potency require:

  • Structure-Activity Relationship (SAR) studies : Systematic modification of the pyrrolidinone or azetidine groups to identify critical pharmacophores .
  • Computational modeling : Molecular docking to predict binding interactions with enzymes/receptors .
  • In vitro validation : Dose-response assays (e.g., IC₅₀ measurements) across multiple cell lines .

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